HIV-1 Reverse Transcriptase Inhibition Potency of Thiazolobenzimidazole (NSC-625487) vs. Approved NNRTIs
Thiazolobenzimidazole (NSC-625487) demonstrates subnanomolar inhibition of HIV-1 reverse transcriptase, achieving an IC50 value of 9.5 nM, positioning it among the highly potent NNRTIs of its class . This potency exceeds that of the first-generation NNRTI nevirapine, which exhibits an IC50 of 206.3 nM against wild-type enzyme [1].
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9.5 nM |
| Comparator Or Baseline | Nevirapine: 206.3 nM |
| Quantified Difference | ~21.7-fold more potent |
| Conditions | In vitro enzymatic assay; wild-type HIV-1 RT |
Why This Matters
This potency differential guides selection of an appropriate reference inhibitor for NNRTI drug discovery screening cascades and mechanistic studies.
- [1] Zhang, Z., Xu, W., Koh, Y.H., Shim, J.H., Girardet, J.L., Yeh, L.T., Hamatake, R.K., Hong, Z. (2007). A novel nonnucleoside analogue that inhibits human immunodeficiency virus type 1 isolates resistant to current nonnucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy, 51(2), 429-437. View Source
